3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate
CAS No.: 21170-34-3
Cat. No.: VC0537778
Molecular Formula: C27H33BrO5S
Molecular Weight: 549.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21170-34-3 |
|---|---|
| Molecular Formula | C27H33BrO5S |
| Molecular Weight | 549.5 g/mol |
| IUPAC Name | [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate |
| Standard InChI | InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 |
| Standard InChI Key | ZQNARVKYKGBJES-YNHSGCSHSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C |
| SMILES | CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a steroid core (pregn-4-ene-3,20-dione) substituted at the 21-position with a 4-bromobenzenesulfonate moiety. The sulfonate group introduces polarity, enhancing solubility in aqueous environments compared to unmodified steroids . X-ray crystallography and NMR studies confirm the planar arrangement of the bromophenyl ring, which facilitates interactions with enzymatic active sites .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 147–149 °C | |
| Boiling Point | 645.9 ± 55.0 °C (Predicted) | |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Moderate in DMSO, low in water |
The predicted boiling point and density align with trends observed in sulfonated steroids, where increased molecular mass correlates with higher thermal stability .
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis involves esterification of 21-hydroxyprogesterone with 4-bromobenzenesulfonyl chloride under alkaline conditions. VulcanChem reports yields exceeding 60% when using tetrahydrofuran as a solvent and triethylamine as a base. Critical steps include purification via silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures .
Derivative Development
Structural analogs have been synthesized to optimize bioactivity. For instance, replacing the bromine atom with chlorine reduces steric hindrance, improving binding to adenylyl cyclase . Conversely, fluorination at the 4-position enhances metabolic stability but diminishes aqueous solubility .
Biological Activities and Mechanisms
Adenylyl Cyclase Inhibition
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate inhibits adenylyl cyclase (AC) with an IC₅₀ of 68 μM in in vitro assays . Docking studies suggest the sulfonate group chelates magnesium ions in the enzyme’s active site, while the steroid core occupies a hydrophobic pocket adjacent to the ATP-binding domain . This dual interaction disrupts cAMP synthesis, potentially modulating hormone signaling pathways .
Tyrosyl-DNA Phosphodiesterase I (Tdp1) Inhibition
The compound potentiates the cytotoxicity of topotecan, a topoisomerase I inhibitor, by inhibiting Tdp1 . In Lewis lung carcinoma models, co-administration with topotecan reduced tumor volume by 42% compared to topotecan alone . Mechanistically, the bromophenyl group intercalates into Tdp1’s DNA-binding cleft, preventing repair of DNA-topoisomerase adducts .
Pharmacological Applications
Oncology
As a Tdp1 inhibitor, the compound enhances the efficacy of DNA-damaging agents. Preclinical studies demonstrate synergy with camptothecins, reducing metastatic burden in murine models . Clinical translation is pending toxicity profiling, but in silico models predict a favorable therapeutic index .
Neurological Disorders
Comparative Analysis with Related Compounds
| Compound | Target | IC₅₀ | Solubility (mg/mL) |
|---|---|---|---|
| 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate | AC, Tdp1 | 68 μM (AC) | 0.12 (water) |
| 17β-Hydroxyprogesterone | Progesterone receptor | N/A | 0.08 (water) |
| Dexamethasone | Glucocorticoid receptor | N/A | 0.10 (water) |
The sulfonate modification confers superior enzymatic inhibition compared to parental steroids, albeit at the cost of reduced membrane permeability .
Recent Advances and Future Directions
Recent studies focus on nanoformulations to improve bioavailability. Lipid-based nanoparticles increase plasma half-life from 2.1 to 8.7 hours in rodent models . Additionally, combination therapies with PARP inhibitors show additive effects in BRCA-mutant cancers . Future work should prioritize in vivo toxicokinetics and Phase I trials to validate safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume